3'-O-Acetylthymidine 5'-(dihydrogen phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R,3S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is a complex organic molecule with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, a pyrimidine derivative, and a phosphonooxy group. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydrofuran ring, the introduction of the pyrimidine moiety, and the addition of the phosphonooxy group. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous monitoring and control of reaction parameters to maintain consistency in product quality. Advanced techniques such as flow chemistry and automated synthesis may be employed to enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for studying biochemical processes and developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure and reactivity make it a candidate for drug development, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
Industry
In the industrial sector, (2R,3S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is used in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various industrial processes, enhancing product performance and functionality.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The phosphonooxy group plays a crucial role in these interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl phosphate
- (2R,3S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl sulfate
Uniqueness
The uniqueness of (2R,3S,5R)-5-(5-Methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
4304-30-7 |
---|---|
Molecular Formula |
C12H17N2O9P |
Molecular Weight |
364.24 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H17N2O9P/c1-6-4-14(12(17)13-11(6)16)10-3-8(22-7(2)15)9(23-10)5-21-24(18,19)20/h4,8-10H,3,5H2,1-2H3,(H,13,16,17)(H2,18,19,20)/t8-,9+,10+/m0/s1 |
InChI Key |
VPHFSMMVTJEQPM-IVZWLZJFSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O)OC(=O)C |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.